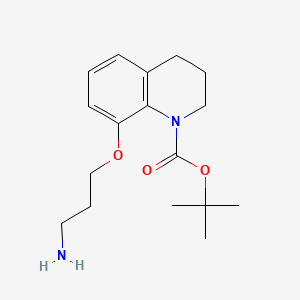
4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and three methyl groups at the 2, 3’, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl typically involves the bromination of 2,3’,4-trimethyl-1,1’-biphenyl. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products:
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated biphenyl derivatives.
Scientific Research Applications
4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s methyl groups can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve pathways related to oxidative stress, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
- 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
- 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl
- 2,4,6-Trimethyl-1,1’-biphenyl
Comparison: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl, the position of the bromine atom affects the compound’s electronic properties and steric hindrance, leading to differences in reactivity and biological activity. Similarly, the presence of three methyl groups in 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl alters its chemical behavior compared to the 2,3’,4-trimethyl derivative .
Properties
Molecular Formula |
C15H15Br |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-bromo-4-(2,4-dimethylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9H,1-3H3 |
InChI Key |
ZRGUTIBVRXIVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)





![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)




![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
